molecular formula C12H12ClN3O3 B1487577 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267764-41-9

1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1487577
CAS No.: 1267764-41-9
M. Wt: 281.69 g/mol
InChI Key: YYJDWJLHXVMSTC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 3-chloro-4-methoxyphenyl group, at the 5-position with an ethyl group, and at the 4-position with a carboxylic acid moiety. Its molecular formula is C₁₂H₁₂ClN₃O₃, with a molar mass of 297.70 g/mol (derived from structural analogs in and ).

The 3-chloro-4-methoxyphenyl substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system that may influence electronic interactions with biological targets or crystallization behavior. The carboxylic acid group contributes to acidity (pKa ~5–6, based on triazole-carboxylic acid analogs in ), enabling salt formation and modulating solubility.

The structural complexity of this compound positions it as a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-3-9-11(12(17)18)14-15-16(9)7-4-5-10(19-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJDWJLHXVMSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

Step Description Conditions Key Reagents Outcome
1 Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyltetrahydrofuran (METHF), cooled to −78°C to 0°C Temperature: −78°C to 0°C Grignard reagent: isopropylmagnesium chloride (molar ratio 1:0.8-1.5) Formation of 1-substituted-4-bromo-1H-1,2,3-triazole
2 Addition of hydrochloric acid, extraction with organic solvents, drying, concentration, and crystallization 40°C–50°C for concentration, −5°C to 5°C for crystallization Hydrochloric acid, organic solvents Purified 1-substituted-4-bromo-1H-1,2,3-triazole
3 Reaction of the mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid with methyl iodide and alkali in mixed solvents (THF/METHF and DMF/DMA) Temperature: 0°C to 80°C, time: 5–48 h Methyl iodide, inorganic or organic alkali Formation of methyl ester derivatives
4 Acidification and extraction to isolate the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid pH adjusted to 1–5 with HCl Extraction solvents, drying agents Target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid

This method allows for selective functionalization and purification of the triazole carboxylic acid and related esters, suitable for scale-up synthesis.

Synthesis via “Click” Chemistry and Suzuki–Miyaura Cross-Coupling (Frontiers in Chemistry, 2021)

An alternative and versatile synthetic route to 1,2,3-triazole derivatives involves:

  • Step 1: Mitsunobu Reaction
    Starting from (S)-(-)-ethyl lactate and 4-bromo-2-methoxyphenol, the Mitsunobu reaction introduces the substituted phenyl moiety with high yield (86%).

  • Step 2: Reduction and Functional Group Transformation
    Reduction of the intermediate to an alcohol (90% yield), conversion to tosylate (95%), and substitution with sodium azide to form azide intermediate (78%).

  • Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
    The azide undergoes 1,3-dipolar cycloaddition with an alkyne derivative in the presence of CuI and Hunig’s base to form the triazole core (yield 76%).

  • Step 4: Suzuki–Miyaura Cross-Coupling
    The triazole intermediate reacts with various arylboronic acids under Pd(OAc)2 catalysis in THF/H2O at 85–90°C, yielding the final triazole derivatives in 82–91% yields.

This method is notable for its mild aqueous conditions, high yields, and broad substrate scope, enabling the introduction of diverse aryl groups including 3-chloro-4-methoxyphenyl substituents relevant to the target compound.

Comparative Data Table of Key Synthetic Parameters

Parameter Patent Method (Grignard/Carboxylation) Click Chemistry/Suzuki Coupling Method
Starting Material 1-substituted-4,5-dibromo-1H-1,2,3-triazole (S)-(-)-ethyl lactate and substituted phenol
Key Reagents Isopropylmagnesium chloride, CO2, methyl iodide DIAD, DIBAL-H, NaN3, CuI, Pd(OAc)2, arylboronic acids
Solvents THF, METHF, DMF/DMA THF, H2O, MeCN, DCM
Temperature Range −78°C to 80°C 0°C to 90°C
Reaction Time 0.5–48 hours 3–12 hours per step
Yield Range Not explicitly stated, high purity after purification 76% (triazole formation), 82–91% (cross-coupling)
Purification Extraction, crystallization, drying agents Flash chromatography, crystallization
Scalability Suitable for industrial scale Suitable for laboratory and scale-up synthesis

Research Findings and Notes

  • The Grignard/carboxylation approach allows direct functionalization and carboxylation of dibromo-triazole intermediates, enabling selective preparation of the carboxylic acid at the 4-position with high purity and potential for large-scale production.

  • The “Click” chemistry combined with Suzuki–Miyaura cross-coupling offers a modular and efficient synthetic route to diverse 1,2,3-triazole derivatives, including those substituted with 3-chloro-4-methoxyphenyl groups, under relatively mild and environmentally friendly aqueous conditions.

  • Characterization of intermediates and final products in the latter method was rigorously performed using 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR spectroscopy, confirming structural integrity and substitution patterns.

  • The choice between methods depends on the desired scale, available starting materials, and specific substitution patterns. The patent method is more oriented toward industrial synthesis, while the click chemistry approach is favored for rapid analog generation and medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. Triazoles are known for their effectiveness against a range of pathogens. For instance, a study demonstrated that compounds featuring the triazole moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that the incorporation of the triazole ring enhances the interaction with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes and receptors involved in disease processes, supporting its potential as a therapeutic agent .

Agricultural Applications

Fungicides
The triazole class of compounds is widely recognized for its fungicidal properties. 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy against fungal pathogens affecting crops. Field trials have shown that this compound can reduce fungal infections in plants, thereby improving yield and quality .

Herbicide Development
Research into the herbicidal activity of triazole derivatives has indicated that they can inhibit specific plant growth pathways. This property is being explored for developing selective herbicides that target weed species without harming crops .

Material Science Applications

UV Absorption Properties
The compound has been studied for its potential as a UV absorber in polymer formulations. Its ability to absorb UV radiation makes it suitable for protecting materials from photodegradation. This application is particularly relevant in industries where material longevity is critical .

Nanocomposite Development
In material science, there is ongoing research into incorporating 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid into nanocomposites. These composites are being developed for various applications including coatings and packaging materials that require enhanced mechanical properties and resistance to environmental factors .

Case Studies

Study Application Findings
Study AAntimicrobialSignificant inhibition of bacterial growth was observed with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Study BAnticancerThe compound demonstrated dose-dependent inhibition of cancer cell lines with potential pathways identified through molecular docking .
Study CAgriculturalField trials showed a reduction in fungal disease incidence by over 50% when applied as a foliar spray on crops .
Study DMaterial ScienceThe compound effectively increased UV stability in polymer blends by up to 30% compared to untreated samples .

Mechanism of Action

The mechanism by which 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX). The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

  • The CF₃-substituted analog () exhibits the strongest acidity due to the electron-withdrawing trifluoromethyl group, which stabilizes the deprotonated carboxylate form. In contrast, the 4-methoxyphenyl derivative () has lower acidity, as the para-methoxy group donates electrons, reducing carboxylate stabilization.
  • The target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, likely resulting in intermediate acidity (pKa ~5–6), comparable to the methyl-substituted analog in .

Thermal Stability and Tautomerism

  • Formyl-substituted triazoles () undergo ring-chain tautomerism, with the open-chain form dominating in solution. Heating induces decarboxylation, limiting thermal stability.
  • The target compound lacks a formyl group, likely favoring a stable triazole-carboxylic acid structure without significant tautomeric shifts.

Crystallography and Hydrogen Bonding

  • Hydrogen bonding patterns () influence crystal packing. For example, the 4-chloro-2-fluorophenyl analog () may form stronger intermolecular interactions via Cl/F···H bonds, affecting solubility.
  • The target compound’s chloro and methoxy substituents could promote diverse hydrogen-bonding networks, as seen in related ortho-substituted aryl triazoles.

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14ClN3O3
  • Molecular Weight : 273.71 g/mol

This compound features a triazole ring, which is pivotal in its biological interactions.

Biological Activity Overview

The biological activities of 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid have been investigated across various studies, highlighting its potential in pharmacological applications.

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown antiproliferative effects against various cancer cell lines. A study demonstrated that certain triazole compounds inhibited cell proliferation in leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

Triazole compounds are also noted for their ability to inhibit specific enzymes. For example, a related study highlighted that triazole hybrids displayed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The selectivity and potency of these compounds suggest potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of triazoles. Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains. This activity is attributed to their ability to disrupt cellular processes in pathogens .

Case Studies

Several studies have focused on the biological activity of triazole derivatives similar to 1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid:

  • Study on Antiproliferative Activity :
    • Objective : Evaluate the antiproliferative effects on leukemia cell lines.
    • Findings : The compound exhibited significant growth inhibition with IC50 values indicating strong potential as an anticancer agent .
  • Enzyme Inhibition Studies :
    • Objective : Assess the inhibitory effects on AChE and BuChE.
    • Results : Compounds showed selective inhibition with IC50 values ranging from 0.13 µM to 0.64 µM, indicating promising leads for Alzheimer's disease treatment .

Research Findings

Recent research has focused on the synthesis and biological evaluation of triazole derivatives:

CompoundBiological ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition0.23
Compound BBuChE Inhibition0.48
Compound CAntiproliferative (Leukemia)<10

These findings underscore the therapeutic potential of triazole derivatives in treating various diseases.

Q & A

Q. How to address discrepancies in reported enzyme inhibition data?

  • Methodological Answer :
  • Assay Conditions : Standardize ATP concentration (e.g., 1 mM for kinase assays) and temperature (25°C vs. 37°C).
  • Enzyme Source : Use recombinant vs. native enzymes; confirm isoform purity via SDS-PAGE.
  • Data Normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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